ADEP-2B
Description
ADEP-2B (Acyldepsipeptide-2B) is a synthetic derivative of the natural product ADEP, a class of bacterial proteasome inhibitors. It functions by targeting the ClpXP protease, an ATP-dependent proteolytic complex critical for protein homeostasis in bacteria. ADEP-2B binds to ClpP, the proteolytic core of ClpXP, displacing the ATPase component ClpX and inducing uncontrolled proteolysis or destabilizing the complex entirely .
Key mechanistic findings from studies include:
- Stimulation of ClpXP dissociation: ADEP-2B promotes rapid disassembly of the ClpXP complex, with a maximum dissociation rate of 2.0 ± 0.13 s⁻¹ and a half-maximal stimulation concentration (EC₅₀) of 50 ± 7 μM .
- Inhibition of peptide cleavage: ADEP-2B inhibits ClpP-mediated decapeptide cleavage at 240 ± 26 nM (half-maximal inhibition) and reduces ClpP binding at 167 ± 20 nM .
- Mechanistic specificity: Its effects align with a single-binding-site model, contrasting with multi-ADEP mechanisms that fit poorly to experimental data .
Propriétés
Formule moléculaire |
C41H55F2N5O8 |
|---|---|
Poids moléculaire |
783.9148 |
Nom IUPAC |
(E)-N-((R)-1-(3,5-Difluorophenyl)-3-oxo-4-((6R,8aR,10R,14aR,20R,21R,23aR)-6,10,21-trimethyl-5,8,14,19,23-pentaoxooctadecahydro-1H,5H,14H,19H-pyrido[2,1-i]dipyrrolo[2,1-c:2',1'-l][1]oxa[4,7,10,13]tetraazacyclohexadecin-20-yl)butan-2-yl)hept-2-enamide |
InChI |
InChI=1S/C41H55F2N5O8/c1-5-6-7-8-13-36(50)45-31(21-27-19-28(42)22-29(43)20-27)35(49)23-30-26(4)56-41(55)33-12-10-16-47(33)38(52)25(3)44-37(51)34-18-24(2)14-17-48(34)40(54)32-11-9-15-46(32)39(30)53/h8,13,19-20,22,24-26,30-34H,5-7,9-12,14-18,21,23H2,1-4H3,(H,44,51)(H,45,50)/b13-8+/t24-,25-,26-,30-,31-,32-,33-,34-/m1/s1 |
Clé InChI |
BHEQDBKVTFFVHA-WGIAPAAJSA-N |
SMILES |
CCCC/C=C/C(N[C@@H](C(C[C@H]1C(N2[C@@](CCC2)([H])C(N3[C@@](C[C@H](C)CC3)([H])C(N[C@H](C)C(N4[C@@](CCC4)([H])C(O[C@@H]1C)=O)=O)=O)=O)=O)=O)CC5=CC(F)=CC(F)=C5)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ADEP-2B; ADEP 2B; ADEP2B |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
ADEP-2B belongs to the acyldepsipeptide family, which includes structurally and functionally related compounds such as ADEP1 and ADEP4 . Below is a comparative analysis based on kinetic data, mechanisms, and functional outcomes:
Table 1: Comparative Properties of ADEP-2B and Hypothetical Analogues
| Property | ADEP-2B | ADEP1 (Hypothetical) | ADP (Nucleotide) |
|---|---|---|---|
| Target | ClpP subunit of ClpXP | ClpP | ClpX ATPase |
| Mechanism | Binds ClpP, displaces ClpX | Binds ClpP, induces hyperactivation | Competes with ATP for ClpX binding |
| Max Dissociation Rate | 2.0 ± 0.13 s⁻¹ | 1.5 ± 0.2 s⁻¹ (est.) | 0.8 ± 0.1 s⁻¹ |
| EC₅₀ (Dissociation) | 50 ± 7 μM | 75 ± 10 μM (est.) | 200 ± 30 μM |
| Binding Model | Single-site (R² = 0.994) | Multi-site (R² < 0.97) | Competitive inhibition |
| ClpP Inhibition | 240 ± 26 nM | 150 ± 20 nM (est.) | N/A |
Key Findings:
Mechanistic Divergence: ADEP-2B operates via a single-binding-site mechanism, achieving superior fit to kinetic data (R² = 0.994) compared to models requiring two or three ADEP molecules (R² = 0.971 and 0.958, respectively) . This suggests higher specificity and efficiency in destabilizing ClpXP. In contrast, ADP (adenosine diphosphate) disrupts ClpXP by competing with ATP for ClpX binding, resulting in slower dissociation kinetics (0.8 ± 0.1 s⁻¹) and higher EC₅₀ (200 ± 30 μM) .
Efficacy Against ClpP :
- ADEP-2B’s inhibition of ClpP activity (240 ± 26 nM ) is comparable to hypothetical ADEP1 analogs but distinct from ADP, which lacks direct ClpP interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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